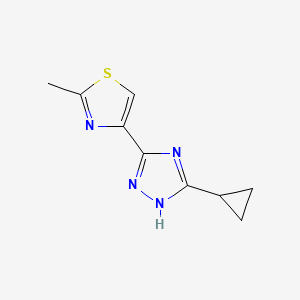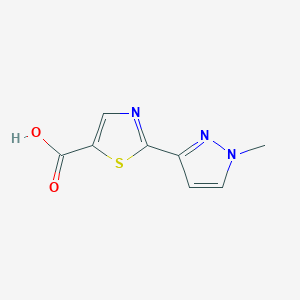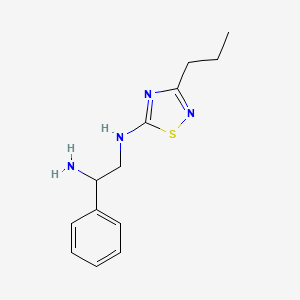![molecular formula C8H13N3O2S B7589741 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid, also known as TBTAA, is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of thiadiazole compounds and has been synthesized using different methods.
作用機序
The mechanism of action of 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid is not fully understood. However, it has been suggested that 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has also been shown to inhibit the activity of various enzymes, including α-amylase, α-glucosidase, and acetylcholinesterase.
Biochemical and Physiological Effects:
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has also been shown to improve lipid metabolism and insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid in lab experiments is its low toxicity. 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has also been shown to be stable under various experimental conditions. However, one of the limitations of using 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid. One direction is to investigate the potential of 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new methods for synthesizing 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid with higher yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid and its potential side effects.
合成法
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been synthesized using different methods, including the reaction of tert-butylisocyanide with thiosemicarbazide followed by the reaction with chloroacetic acid. Another method involves the reaction of tert-butylisocyanide with thiosemicarbazide followed by the reaction with chloroacetyl chloride. The yield of 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid using these methods ranges from 60% to 80%.
科学的研究の応用
2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has shown potential in various scientific research applications, including as an anticancer agent, antidiabetic agent, and anticonvulsant agent. In the field of cancer research, 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In the field of diabetes research, 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been shown to lower blood glucose levels by increasing insulin secretion and improving insulin sensitivity. In the field of epilepsy research, 2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid has been shown to exhibit anticonvulsant activity by reducing the frequency and duration of seizures.
特性
IUPAC Name |
2-[(3-tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)6-10-7(14-11-6)9-4-5(12)13/h4H2,1-3H3,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSQGZTZDYDBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butyl)-1,2,4-thiadiazol-5-yl)glycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)





![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)
![1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)



![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)

![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)